REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([OH:9])=[CH:4][CH:3]=1.CI.[C:12](=O)([O-])[O-].[K+].[K+]>C(#N)C>[Br:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([O:9][CH3:12])=[CH:4][CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
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4.06 g
|
Type
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reactant
|
Smiles
|
BrC1=CC=C(C(=N1)C)O
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Name
|
|
Quantity
|
1.61 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
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|
Quantity
|
5.97 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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183 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 17 hours
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Duration
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17 h
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Type
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FILTRATION
|
Details
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filtered through a plug of celite
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Type
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CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Type
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ADDITION
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Details
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Water (50 mL) and ethyl acetate (100 mL) were added
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=N1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.18 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |